1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene) is a complex organic compound characterized by its unique molecular structure, which includes a central 1,2-phenylenebis(oxy) unit flanked by two phenoxybenzene groups. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and materials science. Its chemical formula is , and it has a molecular weight of 446.5 g/mol. The compound is recognized under the CAS number 31533-76-3.
This compound can be synthesized from readily available precursors such as 1,2-dihydroxybenzene (catechol) and 2-phenoxybenzene. It falls under the category of organic compounds known as phenolic compounds due to the presence of phenol groups in its structure. Its classification as a bisphenol derivative also highlights its relevance in polymer chemistry and materials science.
The synthesis of 1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene) typically involves a nucleophilic substitution reaction between 1,2-dihydroxybenzene and 2-phenoxybenzyl chloride.
The molecular structure of 1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene) can be represented by the following data:
Property | Value |
---|---|
CAS Number | 31533-76-3 |
Molecular Formula | C30H22O4 |
Molecular Weight | 446.5 g/mol |
IUPAC Name | 1,2-bis(2-phenoxyphenoxy)benzene |
InChI Key | SDUQWTDEBSFSIV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2OC3=CC=CC=C3OC4=CC=CC=C4OC5=CC=CC=C5 |
The structure features multiple aromatic rings connected through ether linkages, which contribute to its stability and potential reactivity.
1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene) can undergo several types of chemical reactions:
The mechanism of action for 1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene) involves its interaction with biological targets. The compound's aromatic structure allows it to engage in π–π interactions and hydrogen bonding with various biomolecules. This interaction can influence biochemical pathways and may lead to potential therapeutic effects.
The compound exhibits typical characteristics associated with aromatic compounds, including stability under standard conditions and solubility in organic solvents.
The presence of multiple phenolic groups contributes to its reactivity in chemical transformations such as oxidation and substitution reactions. Its ability to act as a ligand enhances its utility in various applications.
1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene) has diverse applications across several scientific fields:
This compound's unique structural features make it a valuable candidate for further research and development in various scientific domains.
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3